molecular formula C15H17N3O2S B374026 (4-methoxy-2-pyridinyl)methyl N-(2-methoxyphenyl)imidothiocarbamate

(4-methoxy-2-pyridinyl)methyl N-(2-methoxyphenyl)imidothiocarbamate

Cat. No.: B374026
M. Wt: 303.4g/mol
InChI Key: CSNAEBHURXGNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate is a complex organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a carbamimidothioate group linked to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4-methoxypyridine with a halogenated methoxyphenyl carbamimidothioate under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamimidothioate group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbamimidothioate group can produce methoxyphenylamines .

Scientific Research Applications

(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism by which (4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4g/mol

IUPAC Name

(4-methoxypyridin-2-yl)methyl N'-(2-methoxyphenyl)carbamimidothioate

InChI

InChI=1S/C15H17N3O2S/c1-19-12-7-8-17-11(9-12)10-21-15(16)18-13-5-3-4-6-14(13)20-2/h3-9H,10H2,1-2H3,(H2,16,18)

InChI Key

CSNAEBHURXGNPM-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)CSC(=NC2=CC=CC=C2OC)N

Canonical SMILES

COC1=CC(=NC=C1)CSC(=NC2=CC=CC=C2OC)N

Origin of Product

United States

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